

# Application Notes and Protocols for the Generation of PGAM2 Knockout Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Phosphoglycerate mutase 2 (**PGAM2**), predominantly expressed in skeletal muscle, is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate. [1] Mutations in the **PGAM2** gene are associated with glycogen storage disease type X (GSD X), a metabolic myopathy characterized by exercise intolerance and rhabdomyolysis.[2][3] The generation of a **PGAM2** knockout (KO) mouse model is a critical step in understanding the in-vivo function of this enzyme, elucidating the pathophysiology of GSD X, and providing a platform for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the generation and characterization of a **PGAM2** knockout mouse model using CRISPR/Cas9 technology. Detailed protocols for genome editing, validation, and metabolic phenotyping are included to facilitate reproducible and robust scientific inquiry.

## Data Presentation

While a definitive **PGAM2** knockout mouse model with extensive phenotypic data is not yet widely described in the literature, the following tables summarize the expected and analogous quantitative data based on human **PGAM2** deficiency (GSD X), in-vitro knockdown studies, and data from related models. This information can guide the characterization of a newly generated **PGAM2** KO mouse.

Table 1: Expected Hematological and Biochemical Parameters in **PGAM2** KO Mice

| Parameter                  | Expected Change in KO vs. Wild-Type                                 | Rationale/Reference                                                      |
|----------------------------|---------------------------------------------------------------------|--------------------------------------------------------------------------|
| Serum Creatine Kinase (CK) | Significantly Increased (especially post-exercise)                  | Marker of muscle damage, elevated in GSD X patients. <a href="#">[4]</a> |
| Urine Myoglobin            | Present (post-exercise)                                             | Indicator of rhabdomyolysis, a key feature of GSD X. <a href="#">[4]</a> |
| Blood Lactate              | Blunted increase during ischemic exercise                           | Impaired glycolysis in muscle leads to reduced lactate production.       |
| Serum Glucose              | Generally Normal                                                    | Glycolysis in other tissues is unaffected.                               |
| Serum Electrolytes         | Potential for hyperkalemia, hyperphosphatemia during rhabdomyolysis | Release of intracellular contents from damaged muscle.                   |

Table 2: Expected Metabolic and Functional Phenotypes in **PGAM2** KO Mice

| Parameter                                    | Expected Change in KO vs. Wild-Type      | Rationale/Reference                                                                  |
|----------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------|
| Exercise Tolerance (Treadmill)               | Decreased (time to exhaustion, distance) | Reflects muscle fatigue and cramping seen in GSD X.[2]                               |
| Grip Strength                                | Potentially Decreased                    | Indicator of overall muscle function.                                                |
| Glycolytic Rate (in muscle tissue)           | Decreased                                | Direct consequence of PGAM2 absence. In-vitro knockdown shows reduced glycolysis.[5] |
| Mitochondrial Respiration (in muscle tissue) | Potentially altered                      | In-vitro studies with a PGAM2 mutation showed impaired mitochondrial function.[5]    |
| Muscle Glycogen Content                      | Increased                                | Impaired glycolysis can lead to glycogen accumulation.                               |

## Experimental Protocols

### Protocol 1: Generation of PGAM2 Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of **PGAM2** knockout mice via CRISPR/Cas9-mediated non-homologous end joining (NHEJ).

#### 1.1. gRNA Design and Synthesis:

- Identify the mouse **Pgam2** gene sequence from the NCBI or Ensembl database. The mouse **Pgam2** gene is located on chromosome 11.[1]
- Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design 2-3 gRNAs targeting an early exon of the **Pgam2** gene. Aim for high on-target scores and low off-target predictions. The gRNA target sequence must be upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for *Streptococcus pyogenes* Cas9).
- Synthesize the selected gRNAs.

#### 1.2. Preparation of CRISPR/Cas9 Reagents for Microinjection:

- Prepare a solution containing Cas9 protein and the synthesized gRNA(s) to form a ribonucleoprotein (RNP) complex. A typical concentration is 100 ng/µL Cas9 protein and 50 ng/µL gRNA.
- Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
- Centrifuge the RNP solution to pellet any precipitates before microinjection.

#### 1.3. Zygote Microinjection:

- Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the RNP solution into the cytoplasm or pronucleus of the zygotes.
- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

#### 1.4. Identification of Founder Mice:

- After birth, screen the resulting pups for the presence of mutations in the **Pgam2** gene using PCR and Sanger sequencing (see Protocol 2).
- Founder mice with desired mutations (e.g., frameshift indels) are then bred to establish the **PGAM2** KO mouse line.

## Protocol 2: Genotyping of PGAM2 Knockout Mice

This protocol describes the identification of wild-type, heterozygous, and homozygous knockout mice by PCR.

#### 2.1. Genomic DNA Extraction:

- Collect a small piece of tissue from the tail or ear of the mice.

- Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

## 2.2. PCR Primer Design:

- Design a set of three primers:
  - Forward Primer (Fwd): Binds upstream of the gRNA target site.
  - Wild-Type Reverse Primer (WT-Rev): Binds to the wild-type sequence within the region targeted for deletion.
  - Mutant Reverse Primer (Mut-Rev): Binds downstream of the gRNA target site.
- Example Primer Sequences (to be validated for the specific mouse strain and gRNA used):
  - **Pgam2 Fwd:** 5'-CCCTTCTGGAACGAGGAGATTG-3'[\[6\]](#)
  - **Pgam2 Rev:** 5'-AGGTTCAGCTCCATGATCGCCT-3'[\[6\]](#)
  - Note: These primers are for human **PGAM2** and would need to be adapted for mouse. A universal genotyping protocol suggests using primers that create a product between 100-400 bp.[\[7\]](#)

## 2.3. PCR Amplification:

- Set up two PCR reactions for each DNA sample:
  - Reaction 1 (Wild-Type Allele): Fwd + WT-Rev primers.
  - Reaction 2 (Knockout Allele): Fwd + Mut-Rev primers.
- Use a standard PCR master mix and the following cycling conditions (to be optimized):
  - Initial Denaturation: 95°C for 3 minutes.
  - 35 cycles of:
    - Denaturation: 95°C for 30 seconds.

- Annealing: 55-60°C for 30 seconds.

- Extension: 72°C for 30-60 seconds.

- Final Extension: 72°C for 5 minutes.

#### 2.4. Gel Electrophoresis:

- Run the PCR products on a 1.5-2% agarose gel.

- Expected Results:

- Wild-Type (+/+): A band in Reaction 1, no band in Reaction 2.

- Heterozygous (+/-): A band in both Reaction 1 and Reaction 2.

- Homozygous Knockout (-/-): No band in Reaction 1, a band in Reaction 2.

## Protocol 3: Western Blot Analysis for PGAM2 Protein Knockout Validation

This protocol confirms the absence of **PGAM2** protein in knockout mice.

#### 3.1. Protein Extraction:

- Homogenize muscle tissue (e.g., gastrocnemius) from wild-type, heterozygous, and homozygous knockout mice in RIPA buffer supplemented with protease inhibitors.
- Centrifuge the lysates and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.

#### 3.2. SDS-PAGE and Protein Transfer:

- Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

### 3.3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for mouse **PGAM2** overnight at 4°C. Several commercial antibodies are available.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

### 3.4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.
- Expected Results: The band corresponding to **PGAM2** (approximately 29 kDa) should be present in wild-type samples, reduced in heterozygous samples, and absent in homozygous knockout samples.

## Protocol 4: Metabolic Phenotyping of PGAM2 Knockout Mice

This protocol outlines key experiments to assess the metabolic consequences of **PGAM2** knockout.

### 4.1. Exercise Tolerance Test:

- Acclimatize mice to a motorized treadmill for several days.

- On the test day, subject the mice to a graded exercise protocol (e.g., increasing speed and/or incline) until exhaustion.
- Record the time to exhaustion and the total distance run.

#### 4.2. Glucose Tolerance Test (GTT):

- Fast mice overnight (approximately 16 hours).
- Measure baseline blood glucose from the tail vein.
- Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

#### 4.3. Lactate Measurement during Ischemic Exercise:

- Anesthetize the mouse and place a tourniquet on one hindlimb to induce ischemia.
- Electrically stimulate the gastrocnemius muscle to contract.
- Collect blood samples at baseline and at various time points during and after stimulation to measure lactate levels.

#### 4.4. Histological Analysis of Muscle Tissue:

- Euthanize mice and collect muscle tissue.
- Fix the tissue in formalin and embed in paraffin.
- Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber integrity and look for signs of damage or necrosis.
- Perform Periodic acid-Schiff (PAS) staining to visualize glycogen content.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **PGAM2** knockout mouse generation and characterization.

[Click to download full resolution via product page](#)

Caption: The Glycolytic Pathway with the **PGAM2**-catalyzed step highlighted.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway involving **PGAM2** regulation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PGAM2 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Glycogen storage disease type X (Concept Id: C0268149) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Sumoylation-deficient phosphoglycerate mutase 2 impairs myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 8. PGAM2-Specific antibody (25518-1-AP) | Proteintech [ptglab.com]
- 9. PGAM2 Monoclonal Antibody (OTI2H10) (CF503426) [thermofisher.com]
- 10. genebiosystems.com [genebiosystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Generation of PGAM2 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031100#pgam2-knockout-mouse-model-generation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)